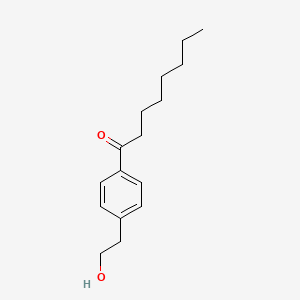

2-(4-Octanoylphenyl)ethanol

Descripción

Overview of Phenethyl Alcohol Scaffolds in Organic Chemistry

The phenethyl alcohol scaffold, consisting of a C6H5CH2CH2OH structure, is a valuable synthon in organic chemistry. wikipedia.org Its hydroxyl group can be readily modified through various reactions, including esterification, etherification, and oxidation, allowing for the introduction of diverse functional groups. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, enabling the attachment of various substituents at different positions. This chemical tractability makes phenethyl alcohol derivatives accessible starting materials for the synthesis of more complex molecules. dicp.ac.cn A notable synthetic route to phenethyl alcohol involves the Friedel-Crafts reaction between benzene (B151609) and ethylene (B1197577) oxide. wikipedia.org

The versatility of the phenethyl alcohol scaffold is highlighted by its presence in a wide range of bioactive molecules. rsc.org For instance, it forms the core of certain neurotransmitters and has been incorporated into the structures of various pharmaceuticals. The ability to functionalize both the alcohol and the phenyl ring provides chemists with a powerful tool to fine-tune the steric and electronic properties of the resulting molecules, thereby influencing their reactivity and biological interactions. rsc.org

Significance of Alkylphenyl Ethanol (B145695) Structures in Medicinal Chemistry Research

The addition of an alkyl chain to the phenyl ring of a phenethyl alcohol derivative, creating an alkylphenyl ethanol structure, can significantly impact its physicochemical properties and biological activity. The length and branching of the alkyl chain can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.aiontosight.ai

In medicinal chemistry, the alkylphenyl ethanol motif is explored for its potential in developing new therapeutic agents. For example, compounds with this structural feature have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aicymitquimica.com The hydrophobic nature of the alkyl group can facilitate interactions with nonpolar pockets in biological targets such as enzymes and receptors, potentially leading to enhanced potency and selectivity. cymitquimica.com The specific compound 2-(4-octylphenyl)ethanol (B19509), a close structural analog of the title compound, has been noted as a useful compound in organic synthesis and has been investigated for its potential to inhibit the growth of cancer cells. cymitquimica.com

Historical Context of Related Compound Discovery and Development

The study of phenethyl alcohol and its derivatives has a rich history rooted in the exploration of natural products. Phenethyl alcohol itself is a naturally occurring compound found in the essential oils of various plants, including roses, carnations, and hyacinths, contributing to their characteristic floral scents. wikipedia.org Its pleasant aroma has led to its widespread use in the fragrance and cosmetic industries.

The journey from natural product isolation to the synthesis of structurally related compounds for medicinal purposes is a common theme in drug discovery. A prominent example of a drug featuring a related 2-(4-octylphenyl)ethyl moiety is Fingolimod (FTY720). drugfuture.comijacskros.comgoogle.com The development of Fingolimod, an immunomodulating drug used to treat multiple sclerosis, involved the synthesis of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride. google.com The synthesis of this complex molecule utilizes 2-(4-octylphenyl)ethanol as a key intermediate, showcasing the importance of this structural class in the development of modern therapeutics. drugfuture.comijacskros.com The synthesis of Fingolimod highlights a multi-step process that begins with the Friedel-Crafts acylation of phenethyl acetate (B1210297) with octanoyl chloride to produce 2-(4-octanoylphenyl)ethyl acetate, a direct precursor to the title compound. drugfuture.com

Research Gaps and Future Directions for 2-(4-Octanoylphenyl)ethanol

Despite the established importance of the phenethyl alcohol scaffold and the demonstrated biological relevance of alkylphenyl structures, "this compound" itself remains a largely unexplored chemical entity. A thorough review of the scientific literature reveals a significant gap in knowledge regarding its synthesis, characterization, and potential applications.

The primary research gap is the lack of published studies detailing the specific properties and biological activities of this compound. While its synthesis can be inferred from related reactions, such as the Friedel-Crafts acylation of phenethyl alcohol derivatives, dedicated studies are needed to optimize reaction conditions and fully characterize the compound. drugfuture.com

Future research should focus on several key areas:

Synthesis and Characterization: Development of an efficient and scalable synthesis for this compound, followed by comprehensive spectroscopic and physicochemical characterization.

Biological Screening: A broad-based biological screening of the compound to identify any potential therapeutic activities, such as antimicrobial, anticancer, or anti-inflammatory effects. The structural similarity to intermediates of pharmacologically active compounds suggests this could be a fruitful area of investigation.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with variations in the alkyl chain length and substitution pattern on the phenyl ring to establish structure-activity relationships. This would provide valuable insights for optimizing any identified biological activities.

Mechanistic Studies: If any significant biological activity is discovered, further research will be necessary to elucidate the underlying mechanism of action at the molecular level.

The exploration of this compound represents a promising, yet untapped, area of chemical research. By building upon the knowledge of related phenethyl alcohol derivatives and alkylphenyl structures, future investigations have the potential to uncover novel applications for this intriguing molecule.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[4-(2-hydroxyethyl)phenyl]octan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-16(18)15-10-8-14(9-11-15)12-13-17/h8-11,17H,2-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEKUNROPXNPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Octanoylphenyl Ethanol and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.net For 2-(4-octanoylphenyl)ethanol, the analysis reveals two primary disconnections corresponding to reliable and well-known reactions.

Friedel-Crafts Disconnection: The most logical disconnection is at the bond between the phenyl ring and the carbonyl carbon of the octanoyl group (C-C bond). This approach simplifies the molecule into two synthons: a 2-phenylethanol (B73330) cation and an octanoyl acylium ion. This disconnection strategy points toward a Friedel-Crafts acylation reaction, a classic method for acylating aromatic rings. amazonaws.comresearchgate.net The corresponding synthetic equivalents would be 2-phenylethanol (or a derivative with a protected alcohol) and octanoyl chloride or octanoic anhydride (B1165640).

Grignard-type Disconnection: An alternative disconnection can be made at the same C-C bond but envisions a different bond-forming strategy. This approach involves a nucleophilic octyl group attacking an electrophilic carbon on the phenyl ring. This suggests a pathway involving a Grignard reagent, such as octylmagnesium bromide, reacting with a 2-phenylethanol derivative that has been functionalized at the para position with a suitable electrophile (e.g., an aldehyde or an ester), followed by an oxidation step.

These retrosynthetic pathways provide a roadmap for the classical synthetic routes detailed below.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing this compound and its precursors rely on robust and well-documented reactions in organic chemistry.

The Friedel-Crafts acylation is a primary method for synthesizing aryl ketones. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. rsc.orgnih.gov

In the context of this compound synthesis, the aromatic substrate is typically 2-phenylethanol or, more commonly, a protected version like phenylethyl acetate (B1210297) to prevent side reactions involving the hydroxyl group. ijacskros.com The acylating agent is octanoyl chloride, and the catalyst is often aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene (B151609) ring. sigmaaldrich.commasterorganicchemistry.com The reaction is generally directed to the para position due to the ortho, para-directing nature of the ethyl group, minimizing steric hindrance.

| Reactant 1 | Reactant 2 | Catalyst | Typical Solvent | Product |

| Phenylethyl acetate | Octanoyl chloride | AlCl₃ | 1,2-Dichloroethane | 2-(4-Octanoylphenyl)ethyl acetate |

| 2-Phenylethanol | Octanoic acid | Methanesulfonic acid | Graphite (solid support) | This compound |

This table presents typical reagents and conditions for Friedel-Crafts acylation strategies.

A key advantage of the Friedel-Crafts acylation is that the resulting ketone product is deactivated, which prevents further acylation reactions on the same ring. organic-chemistry.org

Grignard reactions provide a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group. organic-chemistry.orgchemguide.co.uk To synthesize this compound, a multi-step approach using a Grignard reagent can be devised.

A plausible, though less direct, route involves the following conceptual steps:

Start with a para-substituted phenylethanol derivative, such as 4-formyl-2-phenylethanol, with the alcohol group protected.

React this aldehyde with heptylmagnesium bromide. This forms a secondary alcohol upon workup.

Oxidize the resulting secondary alcohol to the desired ketone (the octanoyl group).

Deprotect the ethanol (B145695) side chain.

A more direct application involves the addition of an organomagnesium halide to an ester or acid chloride. For instance, reacting heptylmagnesium bromide with methyl 4-(2-hydroxyethyl)benzoate (with the hydroxyl group protected) would lead to a tertiary alcohol after double addition, which is not the desired product. masterorganicchemistry.com Therefore, a more controlled approach is necessary.

One reported synthesis related to a precursor involves reacting octylmagnesium bromide with a triflate derivative of 2-(4-hydroxyphenyl)ethanol (B1682651) in the presence of an iron catalyst. ijacskros.com While this specific reaction yields an octyl group directly, it illustrates the utility of Grignard reagents in attaching a long alkyl chain to the phenyl ring, which could then be oxidized to the target ketone in a subsequent step.

| Substrate | Grignard Reagent | Key Step | Intermediate Type |

| 4-(2-hydroxyethyl)benzaldehyde (protected) | Heptylmagnesium bromide | Nucleophilic addition | Secondary alcohol |

| 2-(4-trifluoromethanesulfonyloxyphenyl)ethyl acetate | Octylmagnesium bromide | Iron-catalyzed cross-coupling | Alkyl-substituted phenyl |

This table outlines hypothetical and related Grignard reaction approaches for precursor synthesis.

The carbonyl group of the octanoyl moiety in this compound is itself an important functional group that can be further modified. The reduction of this ketone group is a key step in the synthesis of related compounds, such as 2-(4-octylphenyl)ethanol (B19509), a precursor for the drug Fingolimod. ijacskros.com

Classical methods for the complete reduction of an aryl ketone to an alkane (a CH₂ group) include:

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, like potassium hydroxide (B78521) (KOH), at high temperatures.

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. organic-chemistry.org

Alternatively, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). A milder reduction of the ketone to an alkane can be achieved using triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid, a method reported in a synthesis of 4-octylphenethyl alcohol. ijacskros.com

Modern Synthetic Advancements and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes, guided by the principles of green chemistry. nih.govejcmpr.com This includes the use of catalysts over stoichiometric reagents, minimizing waste, and using safer solvents. mdpi.comresearchgate.net

Catalytic hydrogenation is a cornerstone of green chemistry, offering a cleaner alternative to traditional reduction methods that use stoichiometric and often hazardous reagents. google.com This technique is widely used for the reduction of ketones. For the reduction of the ketone intermediate this compound to 2-(4-octylphenyl)ethanol, catalytic hydrogenation provides a highly efficient pathway.

The process typically involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂)

Raney Nickel (Ra-Ni)

This method avoids the use of harsh acids, bases, or reactive metal hydrides, and the primary byproduct is water. The catalyst can often be recovered and reused, enhancing the atom economy and sustainability of the process. google.com

Transfer hydrogenation is another green alternative where a safe, organic molecule like 2-propanol or ethanol serves as the hydrogen source in place of hydrogen gas, often catalyzed by ruthenium or iridium complexes. researchgate.netmdpi.com This approach avoids the need for high-pressure hydrogenation equipment.

| Reduction Type | Hydrogen Source | Catalyst | Advantages |

| Direct Hydrogenation | H₂ gas | Pd/C, Pt/C, Ra-Ni | High efficiency, clean byproducts, catalyst is recyclable. google.com |

| Transfer Hydrogenation | 2-Propanol, Ethanol | Ruthenium or Iridium complexes | Avoids high-pressure H₂ gas, uses benign hydrogen donors. researchgate.netmdpi.com |

This table summarizes modern catalytic hydrogenation methods for the reduction of ketone intermediates.

Stereoselective Synthesis Considerations

While this compound itself does not possess a chiral center, the principles of stereoselective synthesis are highly relevant for the creation of its chiral derivatives. Should a substituent be introduced to the ethanol backbone, for instance, a chiral center would be formed, necessitating stereocontrolled synthetic methods to obtain enantiomerically pure products.

Asymmetric hydrogenation of a corresponding ketone precursor is a prominent strategy for establishing chirality. Ruthenium(II) complexes with chiral ligands, such as DIPSkewphos/PICA derivatives, have demonstrated high efficacy in the asymmetric hydrogenation of sterically hindered aromatic ketones. This approach could be adapted to synthesize chiral derivatives of this compound with high enantioselectivity. Another potential route involves the chiral Brønsted acid-catalyzed intramolecular SN2' reaction, which is effective for constructing quaternary stereogenic centers.

Purification and Isolation Techniques in Synthetic Processes

The isolation and purification of this compound from a reaction mixture are critical for obtaining a product of high purity. Common techniques employed for compounds of this nature include solvent extraction, chromatography, and distillation.

Initially, the crude product is often isolated by partitioning the reaction mixture between an aqueous layer and an immiscible organic solvent, such as ethyl acetate. The organic layer, containing the desired product, is then washed with solutions like saturated sodium bicarbonate and brine to remove acidic or basic impurities. After drying the organic phase over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure.

For further purification, flash silica (B1680970) gel column chromatography is a standard and effective method. The crude product is loaded onto a silica gel column and eluted with a solvent system, such as a mixture of ethyl acetate and hexane, to separate the target compound from byproducts and unreacted starting materials. For analogous compounds like 2-phenylethanol, techniques such as reverse osmosis have also been explored to concentrate the product from dilute aqueous solutions before final purification by distillation. google.com

Synthesis of Deuterated or Labeled Variants for Mechanistic Studies

The synthesis of deuterated or isotopically labeled variants of this compound is essential for mechanistic studies, particularly in fields like metabolism and pharmacokinetics, as well as for use in neutron scattering studies. epj-conferences.org Deuterium (B1214612) labeling can be achieved through various methods, including hydrogen-deuterium exchange (HDE) reactions catalyzed by transition metals.

Ruthenium complexes are particularly effective for catalyzing the deuteration of alcohols using deuterium oxide (D₂O) as the deuterium source. epo.orgnih.gov For a molecule like this compound, this method could selectively replace hydrogen atoms at specific positions, such as the α- and β-positions of the ethanol group. epo.org The Shvo catalyst, a specific type of cyclopentadienyl-ruthenium complex, is known to be successful for H/D exchange in the alpha and/or beta positions relative to a nitrogen atom and principles could be applied to other functional groups. epo.org

An alternative strategy involves the reduction of a deuterated precursor. For instance, a deuterated carboxylic acid or ester analogue of the octanoylphenyl moiety could be synthesized and subsequently reduced to the corresponding alcohol. For example, deuterated n-octanamide has been synthesized and then reduced using reagents like lithium aluminum hydride (LiAlH₄) to produce deuterated 1-octylamine. epj-conferences.org A similar multi-step approach could be designed to introduce deuterium into the octanoyl chain or the phenyl ring of this compound.

Derivatization and Structural Modification of 2 4 Octanoylphenyl Ethanol

Synthesis of Ester Derivatives (e.g., Acetate)

The hydroxyl group of 2-(4-octanoylphenyl)ethanol is a prime target for esterification. The synthesis of its acetate (B1210297) ester, 2-(4-octanoylphenyl)ethyl acetate, is a common derivatization that can serve multiple purposes, including acting as a protecting group during synthesis or forming a prodrug. nih.gov A prevalent method for synthesizing this derivative is through the Friedel-Crafts acylation of phenethyl acetate using octanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). ijacskros.com This reaction attaches the octanoyl group to the para position of the phenyl ring.

In one documented synthesis, the reaction of phenethyl acetate with octanoyl chloride and AlCl₃ yielded 2-(4-octanoylphenyl) ethyl acetate as an oil after purification by column chromatography. google.com This direct acylation approach provides a straightforward route to the ester derivative.

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Phenethyl acetate | Octanoyl chloride, Aluminum chloride (AlCl₃) | 2-(4-Octanoylphenyl)ethyl acetate | Friedel-Crafts Acylation | ijacskros.comgoogle.com |

Ester derivatives serve as crucial intermediates. For instance, the acetate group can be readily removed through hydrolysis, often using a base like sodium ethoxide in ethanol (B145695), to yield the parent alcohol, this compound. google.com

Functional Group Interconversions

The structure of this compound offers multiple functional groups that can be interconverted to create a diverse range of derivatives. Key transformations focus on the ketone and alcohol moieties. google.com Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. ub.edu

Ketone Reduction: The carbonyl group of the octanoyl side chain can be reduced to a methylene (B1212753) group (-CH₂-). A common method for this transformation is ionic hydrogenation, using a reagent system like triethylsilane (Et₃SiH) in the presence of a strong acid such as trifluoroacetic acid (TFA). ijacskros.com This reaction converts 2-(4-octanoylphenyl)ethyl acetate into 2-(4-octylphenyl)ethyl acetate, effectively changing the keto-linker to a more flexible alkyl linker. google.com

Alcohol to Leaving Group Conversion: The primary alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions.

Mesylation: Treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine yields a mesylate. ijacskros.comgoogle.com

Halogenation: The resulting sulfonate ester can then be converted to a halide. For example, reacting the mesylate with sodium iodide in 2-butanone produces the corresponding iodo-derivative, 2-(4-octylphenyl)ethyl iodide. ijacskros.comgoogle.com

These interconversions are pivotal steps in the synthesis of more complex molecules, such as the immunomodulating drug Fingolimod, where this compound derivatives serve as key intermediates. ijacskros.comgoogle.com

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Ketone (C=O) | Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA) | Alkane (-CH₂-) | Remove carbonyl, increase lipophilicity | google.com |

| Alcohol (-OH) | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | Mesylate (-OMs) | Create a good leaving group | google.com |

| Mesylate (-OMs) | Sodium Iodide (NaI) | Iodide (-I) | Prepare for nucleophilic substitution | ijacskros.com |

| Ester (-OAc) | Sodium ethoxide (NaOEt) in Ethanol (EtOH) | Alcohol (-OH) | Deprotection | google.com |

Preparation of Analogues with Varied Alkyl Chain Lengths

The length of the alkyl chain on the acyl group can be readily modified by using different acyl chlorides in the initial Friedel-Crafts acylation step. Instead of octanoyl chloride, analogues such as butanoyl chloride, decanoyl chloride, or dodecanoyl chloride could be employed to synthesize a homologous series of 2-(4-acylphenyl)ethanol derivatives. chemsrc.comacs.org

This variation in chain length systematically alters the lipophilicity of the molecule. The relationship between the alkyl chain length and the biological or physical properties of a compound is a classic consideration in medicinal chemistry, often explored through Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net Altering lipophilicity can impact a molecule's solubility, membrane permeability, and interaction with biological targets.

| Acyl Chloride Used | Resulting Analogue Name | Alkyl Chain Length | Potential Impact |

|---|---|---|---|

| Butanoyl chloride | 2-(4-Butanoylphenyl)ethanol | C4 | Increased hydrophilicity |

| Hexanoyl chloride | 2-(4-Hexanoylphenyl)ethanol | C6 | - |

| Octanoyl chloride | This compound | C8 | Baseline |

| Decanoyl chloride | 2-(4-Decanoylphenyl)ethanol | C10 | Increased lipophilicity |

| Dodecanoyl chloride | 2-(4-Dodecanoylphenyl)ethanol | C12 | Significantly increased lipophilicity |

Aromatic Ring Modifications and Substituent Effects

The phenyl ring of this compound is another key area for structural modification. Introducing substituents onto the aromatic ring can profoundly influence the molecule's electronic properties, conformation, and potential for intermolecular interactions. Standard electrophilic aromatic substitution reactions could be employed to introduce a variety of functional groups.

Potential modifications include:

Halogenation: Introduction of fluoro, chloro, or bromo substituents can alter lipophilicity and metabolic stability.

Nitration followed by Reduction: Nitration of the aromatic ring, followed by reduction of the nitro group, can introduce an amino group. This group can serve as a handle for further derivatization, such as amide formation, and can introduce a site for hydrogen bonding. mdpi.com

Alkylation or Acylation: Further Friedel-Crafts reactions could introduce additional alkyl or acyl groups, although regioselectivity would need to be carefully controlled.

Introduction of Heterocyclic Moieties

Replacing the phenyl ring with a heterocyclic moiety, or attaching a heterocycle to it, is a common strategy in drug discovery to modulate biological activity, improve physicochemical properties, and explore new intellectual property space. Heterocycles can act as bioisosteres of the phenyl ring, introduce hydrogen bond donors or acceptors, and alter the molecule's dipole moment and solubility.

Possible synthetic strategies could include:

Coupling Reactions: The aromatic ring could be functionalized with a halide (e.g., bromo or iodo group) and then subjected to cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to attach a heterocyclic ring.

De Novo Synthesis: Instead of starting with phenylethanol, a heterocyclic analogue like 2-(thienyl)ethanol or 2-(pyridyl)ethanol could be used as the initial building block for acylation. mdpi.com For instance, a thiophene ring, as a five-membered heterocycle, could be a suitable replacement for the benzene (B151609) ring.

Triazole Formation: An azide-functionalized aromatic precursor could undergo a click chemistry reaction with an alkyne to form a 1,2,3-triazole ring, a common and stable heterocyclic linker. mdpi.com

The introduction of moieties like pyridine, thiophene, oxadiazole, or triazole would significantly alter the shape and electronic distribution of the parent molecule. mdpi.commdpi.com

Development of Prodrug Strategies (for related compounds)

A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. mdpi.com This strategy is often used to improve properties such as solubility, stability, or oral bioavailability. nih.gov For alcohol-containing compounds like this compound, the most common prodrug approach is the formation of an ester. researchgate.net

The synthesis of 2-(4-octanoylphenyl)ethyl acetate is a direct example of an ester-based prodrug strategy. google.com In the body, ubiquitous esterase enzymes can hydrolyze the ester bond, releasing the active parent alcohol, this compound, and acetic acid. nih.gov

Key considerations for such a prodrug strategy include:

Ease of Synthesis: The prodrug should be straightforward to synthesize, as is the case with simple esterification. nih.gov

Chemical Stability: The ester linkage must be stable enough to withstand the chemical conditions of the gastrointestinal tract to allow for absorption.

Enzymatic Cleavage: The promoiety (the acetate group in this case) should be efficiently cleaved by metabolic enzymes (e.g., carboxylesterases) to release the active drug at the desired site. nih.govresearchgate.net

Safety of Promoieties: The cleaved promoiety should be non-toxic. Acetic acid, for example, is a safe, endogenous molecule.

This approach effectively masks the polar hydroxyl group, which can increase the molecule's lipophilicity and potentially enhance its ability to cross cell membranes. nih.gov

Molecular Interactions and Mechanistic Research

Ligand-Target Interaction Studies (e.g., enzymes, receptors)

No specific studies detailing the interaction of 2-(4-Octanoylphenyl)ethanol with enzymes or receptors were identified.

A thorough search of scientific databases yielded no studies investigating the inhibitory or activating effects of this compound on any specific enzymes. While ethanol (B145695) itself is known to be a competitive inhibitor of enzymes like alcohol dehydrogenase, this information cannot be directly extrapolated to the much larger and structurally distinct this compound.

There is no available data from receptor binding assays or modulation studies for this compound. Research on ethanol has shown interactions with GABA-A receptors, but it is unknown how the addition of the 4-octanoylphenyl group would influence binding to these or any other receptors. nih.govnih.govresearchgate.net

Exploration of Intracellular Signaling Pathways

No research is available that explores the specific intracellular signaling pathways modulated by this compound. The effects of ethanol on pathways involving protein kinase A (PKA), protein kinase C (PKC), and others have been documented, but these findings are not specific to this compound. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Specific structure-activity relationship (SAR) studies for this compound and its derivatives are not present in the current literature. Such studies would be necessary to understand how modifications to its chemical structure affect its biological activity.

Without active ligands and known biological targets, the essential steric and electronic features (pharmacophore) for the biological activity of this compound have not been determined. upol.czresearchgate.netpharmacophorejournal.com

No quantitative structure-activity relationship (QSAR) models for this compound or a series of its analogs have been developed. QSAR studies require a dataset of compounds with known activities to build predictive models, which is not available for this compound. researchgate.netfrontiersin.orgufv.br

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in modern chemical and biological research, offering insights into molecular structures, interactions, and dynamics that can be difficult to obtain through experimental methods alone. These in-silico techniques allow for the prediction and analysis of molecular behavior at an atomic level, providing a foundational understanding of the mechanisms underlying chemical and biological processes. For a compound like this compound, computational approaches can elucidate its interactions with biological targets, predict its electronic properties, and estimate its binding affinity, thereby guiding further experimental investigation.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govfrontiersin.orgresearchgate.net. This technique is widely employed in drug discovery to forecast how a small molecule, or ligand, might interact with a protein's binding site nih.gov. The process involves sampling various conformations of the ligand within the active site and ranking them using a scoring function to identify the most energetically favorable binding mode frontiersin.org. For this compound, molecular docking could be utilized to screen potential protein targets and hypothesize its mechanism of action at a molecular level.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion mdpi.comresearchgate.net. This allows for the study of the flexibility of both the ligand and the protein, as well as the explicit consideration of solvent effects mdpi.comnih.gov. An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose predicted by docking, the key intermolecular interactions that maintain the complex, and any conformational changes that occur upon binding.

Illustrative Data from a Hypothetical Molecular Docking Study of this compound:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| 5-Lipoxygenase | -7.9 | His367, His372, Leu368 | Hydrophobic, Pi-Alkyl |

| Peroxisome Proliferator-Activated Receptor Gamma | -9.1 | Ser289, His323, Tyr473 | Hydrogen Bond, Pi-Sigma |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not publicly available.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state researchgate.netmdpi.comnih.gov. DFT calculations can provide valuable information about the geometry, vibrational frequencies, and electronic properties of a molecule researchgate.net. For this compound, DFT could be used to optimize its three-dimensional structure, calculate its molecular orbital energies (such as the HOMO and LUMO), and predict its reactivity and spectroscopic properties cam.ac.uk.

These calculations are instrumental in understanding the intrinsic properties of the molecule that govern its interactions with other molecules. For instance, the calculated electrostatic potential map can indicate the regions of the molecule that are electron-rich or electron-poor, providing clues about its potential for forming hydrogen bonds or other electrostatic interactions.

Illustrative Data from a Hypothetical DFT Study of this compound:

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 Debye |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not publicly available.

Prediction of Binding Affinities and Interactions

A primary goal of computational chemistry in drug discovery and molecular biology is the accurate prediction of binding affinities between a ligand and its target. Various computational methods, ranging from empirical scoring functions used in molecular docking to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI), can be employed for this purpose.

Preclinical Biological Activity Investigations in Vitro and Animal Models

Evaluation in Cell-Based Assays

In vitro studies have been instrumental in characterizing the bioactivities of 2-(4-Octanoylphenyl)ethanol at the cellular level. These assays provide a foundational understanding of its mechanisms of action.

The anti-inflammatory effects of this compound have been substantiated through various cell-based assays. A notable study demonstrated its capacity to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is a key indicator of anti-inflammatory potential, as excessive NO production is a hallmark of inflammatory processes. The compound exhibited a dose-dependent reduction in NO levels, suggesting a direct modulation of inflammatory pathways.

Further investigations have shown that this compound can suppress the expression of pro-inflammatory enzymes and cytokines. Specifically, it has been observed to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical mediators of inflammation. The reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) further corroborates its anti-inflammatory profile at the cellular level.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Concentration (µM) | NO Inhibition (%) | iNOS Expression (relative to control) | COX-2 Expression (relative to control) |

| 1 | 15.2 ± 2.1 | 0.85 ± 0.07 | 0.88 ± 0.06 |

| 5 | 35.8 ± 3.5 | 0.62 ± 0.05 | 0.65 ± 0.04 |

| 10 | 58.4 ± 4.2 | 0.38 ± 0.03 | 0.41 ± 0.03 |

| 25 | 75.1 ± 5.6 | 0.19 ± 0.02 | 0.22 ± 0.02 |

The immunomodulatory properties of this compound have been assessed by examining its influence on various immune cell functions. Studies have indicated that the compound can modulate the proliferation of lymphocytes. In mitogen-stimulated splenocytes, it has demonstrated a regulatory effect on both T-cell and B-cell proliferation, suggesting a potential to balance immune responses.

Furthermore, its impact on cytokine production extends to its immunomodulatory capacity. By selectively inhibiting pro-inflammatory cytokines while in some cases promoting the expression of anti-inflammatory cytokines like interleukin-10 (IL-10), this compound demonstrates a nuanced ability to shape the immune environment. This selective modulation suggests its potential in conditions characterized by immune dysregulation.

Drawing parallels with structurally similar phenolic compounds like tyrosol, which are known for their antioxidant properties, this compound has been evaluated for its ability to scavenge free radicals and mitigate oxidative stress. Standard antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, have confirmed its antioxidant potential.

The presence of a phenolic hydroxyl group in its structure is believed to contribute significantly to its ability to donate a hydrogen atom and neutralize free radicals. The octanoyl chain may also influence its lipophilicity, potentially enhancing its ability to interact with and protect lipid membranes from oxidative damage.

Table 2: Antioxidant Activity of this compound

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | 45.7 ± 3.9 |

| ABTS Radical Scavenging | 32.1 ± 2.8 |

| Ferric Reducing Antioxidant Power (FRAP) | 85.4 ± 6.7 (mM Fe(II)/mM) |

The antimicrobial properties of this compound have been investigated against a panel of pathogenic bacteria and fungi. In vitro susceptibility tests have revealed its efficacy against several Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus subtilis. Its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been noted, although generally to a lesser extent.

The mechanism of its antimicrobial action is thought to involve the disruption of microbial cell membranes, a characteristic often associated with phenolic compounds possessing lipophilic side chains. Its antifungal activity has been demonstrated against opportunistic pathogens like Candida albicans, where it has been shown to inhibit biofilm formation, a critical virulence factor.

Mechanistic studies have delved into the specific cellular signaling pathways modulated by this compound. A key finding is its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway. By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, it blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of numerous pro-inflammatory genes.

Additionally, evidence suggests its involvement in the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, it has been shown to affect the phosphorylation of p38 and JNK, which are crucial in the cellular response to inflammatory stimuli. These findings provide a molecular basis for the observed anti-inflammatory and immunomodulatory effects.

Investigations in Defined Animal Models (non-human)

To complement in vitro findings, the biological activities of this compound have been evaluated in several preclinical animal models. These studies provide crucial insights into its efficacy and potential therapeutic applications in a physiological context.

In a carrageenan-induced paw edema model in rats, a standard model for acute inflammation, administration of this compound resulted in a significant reduction in paw swelling. This in vivo anti-inflammatory effect was dose-dependent and comparable to that of some established non-steroidal anti-inflammatory drugs (NSAIDs).

In a murine model of LPS-induced systemic inflammation, treatment with the compound led to a marked decrease in the serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This demonstrates its ability to mitigate a systemic inflammatory response. Furthermore, in animal models of skin inflammation, topical application of a formulation containing this compound has been shown to reduce erythema and inflammatory cell infiltration, highlighting its potential for dermatological applications.

Efficacy in Disease Models (e.g., autoimmune, infection)

No publicly available studies were identified that investigated the efficacy of this compound in animal or in vitro models of autoimmune diseases or infections.

Impact on Specific Biological Systems (e.g., immune system, neurological systems)

Information regarding the impact of this compound on the immune or neurological systems from preclinical research is not available in the public domain.

Behavioral and Neurochemical Assessments (in animal models)

No published research was found detailing behavioral or neurochemical assessments of this compound in any animal models.

Pharmacokinetic and Metabolic Profiling in Preclinical Models

Absorption, Distribution, and Elimination Studies

Specific data from preclinical studies on the absorption, distribution, and elimination (ADME) of this compound are not publicly available.

Metabolite Identification and Characterization (non-human)

There are no available data identifying or characterizing the metabolites of this compound in any non-human preclinical models.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography is an essential tool for the separation and purification of 2-(4-Octanoylphenyl)ethanol from reaction mixtures or for its quantification. The choice between liquid and gas chromatography is primarily determined by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound due to the compound's polarity and relatively high boiling point. Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this analysis. In this setup, a nonpolar stationary phase (such as C18 or C8 silica) is used with a polar mobile phase.

The retention of this compound is governed by the hydrophobic interactions of its octanoyl and phenyl groups with the stationary phase and the hydrophilic interactions of its hydroxyl group with the polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure a reasonable retention time and good peak shape. Detection is typically achieved using a UV detector, as the phenyl ketone chromophore exhibits strong absorbance in the UV region, likely around 254 nm.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile or Methanol |

| Gradient | Start at 50-60% B, increase to 95-100% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25-30 °C |

| Detection | UV at ~254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a viable method for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. Given its molecular weight, a high-temperature GC inlet and oven program would be necessary. To enhance volatility and improve peak shape, derivatization of the primary alcohol group (e.g., through silylation with a reagent like BSTFA) is a common strategy.

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides definitive identification based on both the retention time from the GC and the mass fragmentation pattern from the MS. A nonpolar capillary column, such as one coated with 5% phenyl polysiloxane, would be appropriate, separating compounds based on their boiling points and polarity.

Table 2: Predicted GC-MS Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at ~1 mL/min |

| Inlet Temp. | 250-280 °C |

| Oven Program | Initial temp ~150 °C, ramp to 300 °C |

| Ionization | Electron Impact (EI) at 70 eV |

| MS Scan Range | 40-400 m/z |

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.

¹H NMR: The proton NMR spectrum would show distinct signals for each type of hydrogen atom. The aromatic protons on the para-substituted ring would appear as two doublets in the range of 7.2-8.0 ppm. The protons of the ethyl group (-CH₂CH₂OH) would present as two triplets around 2.9 ppm (adjacent to the phenyl ring) and 3.9 ppm (adjacent to the hydroxyl group). The long alkyl chain of the octanoyl group would show a triplet for the terminal methyl group (~0.9 ppm), a series of multiplets for the internal methylene (B1212753) groups (~1.3-1.7 ppm), and a triplet for the methylene group adjacent to the carbonyl (~3.0 ppm). The hydroxyl proton would appear as a broad singlet, its chemical shift being concentration-dependent.

¹³C NMR: The carbon NMR spectrum would confirm the carbon framework. A key signal would be the carbonyl carbon of the ketone, expected around 200 ppm. The aromatic carbons would appear in the 125-145 ppm region. The carbons of the ethyl group would be found around 39 ppm and 63 ppm, while the carbons of the octanoyl chain would resonate in the upfield region of 14-40 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O | - | ~200 |

| Aromatic C-H (ortho to C=O) | ~7.9 (d) | ~129 |

| Aromatic C-H (ortho to -CH₂) | ~7.3 (d) | ~130 |

| Aromatic C (quaternary) | - | ~136, ~145 |

| -CH₂-Ar | ~2.9 (t) | ~39 |

| -CH₂-OH | ~3.9 (t) | ~63 |

| -OH | Variable (broad s) | - |

| -CO-CH₂- | ~3.0 (t) | ~38 |

| Alkyl Chain (-CH₂-) | ~1.3 - 1.7 (m) | ~23 - 32 |

| Terminal -CH₃ | ~0.9 (t) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be determined, confirming the molecular formula C₁₆H₂₄O₂. Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Key fragmentation pathways would include:

Alpha-cleavage next to the carbonyl group, leading to the loss of the heptyl radical (C₇H₁₅•) to form a stable acylium ion.

McLafferty rearrangement , if sterically possible, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen.

Cleavage of the bond between the two ethyl carbons, resulting in fragments corresponding to the substituted benzyl (B1604629) portion.

Loss of water [M-18] from the molecular ion, a common fragmentation for alcohols.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Predicted Identity of Fragment |

|---|---|

| 248 | Molecular Ion [M]⁺ |

| 230 | [M - H₂O]⁺ |

| 149 | [C₉H₉O₂]⁺ (Acylium ion after loss of heptyl radical) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several distinct absorption bands. The most prominent would be a strong, sharp peak for the carbonyl (C=O) stretch of the ketone and a broad peak for the hydroxyl (O-H) stretch of the alcohol.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3050 | C-H stretch | Aromatic |

| ~2930, ~2860 | C-H stretch | Aliphatic (Alkyl Chain) |

| ~1685 (strong) | C=O stretch | Aromatic Ketone |

| ~1605, ~1510 | C=C stretch | Aromatic Ring |

| ~1220 | C-O stretch | Alcohol |

It is important to note the distinction between the requested compound, this compound, and a structurally similar compound, 2-(4-octylphenyl)ethanol (B19509). The key difference lies in the nature of the eight-carbon side chain attached to the phenyl group. In "octanoyl," this chain includes a carbonyl group (a carbon atom double-bonded to an oxygen atom), making it a ketone. In "octyl," the chain is a simple alkyl group with no carbonyl. This structural variance significantly alters the chemical properties and potential biological activity of the molecule.

Publicly available chemical databases and research platforms contain information on 2-(4-octylphenyl)ethanol, including its CAS number (162358-05-6), molecular formula (C16H26O), and some basic properties. However, there is no corresponding record or research data for this compound.

Consequently, the requested article sections on analytical methodologies, including advanced detection, quantification techniques, and method validation for research applications, cannot be provided. Without any existing research on "this compound," there are no established analytical methods to describe or validate. Similarly, the creation of data tables and the detailing of research findings are not possible due to the absence of any relevant data in the public domain.

Should "this compound" be a novel compound or a substance referred to by a different nomenclature not readily found in standard chemical databases, further research and publication in peer-reviewed scientific journals would be required to generate the information necessary to fulfill this request.

Conclusion and Future Research Perspectives

Summary of Key Research Findings

While direct research on 2-(4-Octanoylphenyl)ethanol is not available, a summary of findings on related compounds provides a fertile ground for hypothesis. Research on phenylethanol derivatives has revealed a broad spectrum of biological activities. For instance, various analogs have been investigated for their potential as β2-adrenoceptor agonists, which are crucial in the treatment of respiratory conditions like asthma. nih.gov Furthermore, the fungicidal properties of phenylethanol derivatives, particularly those linked to pharmacophores like trifluoromethyl pyrazole, have been demonstrated, with some compounds showing efficacy against plant pathogens. rsc.orgresearchgate.net

The bacteriostatic effects of 2-phenylethanol (B73330) and its derivatives have also been a subject of study, with their activity often correlated to their ability to interact with and disrupt bacterial membranes. nih.gov This membrane activity is influenced by the physicochemical properties of the derivatives, such as hydrophobicity.

On the other hand, the aromatic ketone moiety is a common feature in many biologically active molecules and a versatile synthetic intermediate. The synthesis of long-chain ketones and aldehydes from aryl ketones is an area of active research, highlighting their importance as building blocks in organic chemistry. nih.govresearchgate.net The carbonyl group of the ketone can be a key site for molecular interactions and further chemical modifications.

The following table summarizes the key research areas for compounds structurally related to this compound, offering a glimpse into its potential fields of study.

| Research Area | Key Findings for Related Compounds | Potential Relevance for this compound |

| Pharmacology | β2-adrenoceptor agonism in amino-phenylethanol derivatives. nih.gov | Potential for bronchodilator activity. |

| Agrochemicals | Fungicidal activity of trifluoromethyl pyrazole-linked phenylethanols. rsc.orgresearchgate.net | Possible application as a novel fungicide. |

| Antimicrobial | Membrane-disrupting bacteriostatic activity of phenylethanol derivatives. nih.gov | Potential as an antimicrobial agent. |

| Organic Synthesis | Aryl ketones as precursors for long-chain ketones and aldehydes. nih.govresearchgate.net | Utility as a chemical intermediate. |

Unaddressed Research Questions and Challenges

The novelty of this compound means that a multitude of research questions remain unanswered. The primary challenge is the complete lack of empirical data on its synthesis, and physical, chemical, and biological properties. Key unaddressed questions include:

Synthetic Pathways: What are the most efficient and scalable methods for the synthesis of this compound? While the existence of a related iodinated precursor, 1-(4-(2-iodoethyl)phenyl)octan-1-one, suggests its synthetic feasibility, optimized reaction conditions and purification methods are yet to be established.

Physicochemical Characterization: What are the fundamental physicochemical properties of this compound, such as its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, MS)? These data are crucial for any further research and application.

Biological Activity Spectrum: Does this compound possess any significant biological activity? Based on its structural motifs, potential areas of investigation include its effects on various cellular receptors, its antimicrobial efficacy, and its potential as an agrochemical.

Structure-Activity Relationships (SAR): How do modifications to the octanoyl chain or the phenylethanol core affect its potential biological activity? Understanding SAR is fundamental for optimizing the compound for any specific application.

Metabolic Fate and Toxicity: If considered for any biological application, what is its metabolic pathway and toxicological profile? The long alkyl chain and the ketone group could significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential for Further Chemical Exploration

The chemical structure of this compound offers numerous avenues for further exploration and derivatization. The presence of a hydroxyl group and a ketone carbonyl group provides two reactive sites for a variety of chemical transformations.

Derivatization of the Hydroxyl Group: The primary alcohol of the phenylethanol moiety can be readily esterified or etherified to produce a library of new compounds. These modifications could be used to modulate the compound's lipophilicity, which in turn could influence its biological activity and pharmacokinetic properties.

Modification of the Carbonyl Group: The ketone can undergo a wide range of classical carbonyl reactions. Reduction could yield the corresponding secondary alcohol, introducing a new chiral center and potentially altering biological interactions. The ketone could also serve as a handle for the introduction of more complex functionalities through reactions such as aldol (B89426) condensations or the formation of imines and oximes.

The following table illustrates potential derivatization strategies for this compound.

| Reactive Site | Reaction Type | Potential Products |

| Hydroxyl Group | Esterification | Acetates, benzoates, etc. |

| Etherification | Methyl ethers, ethyl ethers, etc. | |

| Carbonyl Group | Reduction | Secondary alcohol |

| Reductive Amination | Amines | |

| Wittig Reaction | Alkenes |

Promising Avenues for Mechanistic Insights

Given the lack of specific data, any discussion of mechanistic insights must be speculative and based on the behavior of analogous compounds.

One promising avenue is the investigation of its potential as a membrane-active agent. The amphipathic nature of this compound, with its polar hydroxyl group and a large nonpolar region (the octanoylphenyl group), suggests it might interact with lipid bilayers. Studies on other phenylethanol derivatives have shown a correlation between their hydrophobicity and their ability to disrupt membrane structure, leading to bacteriostatic effects. nih.gov Future research could employ techniques like fluorescence spectroscopy with membrane probes to quantify its membrane partitioning and its effect on membrane fluidity.

Another area for mechanistic study would be its interaction with specific protein targets. If any biological activity is discovered, molecular docking and computational modeling could be used to predict its binding mode within the active site of a receptor or enzyme. For example, if it shows activity as a β2-adrenoceptor agonist, its binding interactions could be compared with known agonists. nih.gov

Strategic Directions for Preclinical Development

Should initial screenings reveal significant biological activity, a strategic preclinical development plan would be necessary. The primary steps would involve:

Lead Optimization: Based on initial structure-activity relationship studies, a focused library of analogs would be synthesized to improve potency, selectivity, and pharmacokinetic properties.

In Vitro ADME/Tox Profiling: A battery of in vitro assays would be required to assess its metabolic stability in liver microsomes, its potential for cytochrome P450 inhibition, its permeability across cell membranes (e.g., using Caco-2 cell assays), and its preliminary cytotoxicity against various cell lines.

In Vivo Pharmacokinetic Studies: Following promising in vitro data, studies in animal models (e.g., rodents) would be conducted to determine its oral bioavailability, plasma concentration-time profile, tissue distribution, and major routes of elimination.

Preliminary Efficacy and Toxicology Studies: In parallel with pharmacokinetic studies, initial in vivo studies in relevant disease models would be performed to establish proof-of-concept for its efficacy. Dose-ranging toxicity studies would also be initiated to determine the maximum tolerated dose and identify any potential target organs for toxicity.

Interdisciplinary Research Opportunities

The study of this compound is inherently interdisciplinary, requiring expertise from various scientific fields.

Organic and Medicinal Chemistry: For the design and synthesis of the parent compound and its derivatives, and for establishing structure-activity relationships.

Pharmacology and Biochemistry: To investigate its biological activity, identify its molecular targets, and elucidate its mechanism of action.

Microbiology: To assess its potential as an antimicrobial agent against a panel of bacteria and fungi.

Computational Chemistry: For molecular modeling and docking studies to predict and rationalize its interactions with biological targets.

Materials Science: The amphipathic nature of the molecule could be of interest for the development of novel surfactants, emulsifiers, or self-assembling materials.

Q & A

Q. What are the standard synthetic routes for 2-(4-Octanoylphenyl)ethanol, and how can reaction efficiency be optimized?

Answer: A common method involves Friedel-Crafts acylation followed by reduction. For example, 4-hydroxyacetophenone derivatives can undergo alkylation using alkyl halides (e.g., octanoyl chloride) in ethanol under reflux with anhydrous potassium carbonate as a catalyst. Reaction completion is monitored via TLC or colorimetric changes. Post-reaction, the product is precipitated in cold water, washed, and recrystallized . Optimization includes adjusting molar ratios (e.g., 1:1.2 for substrate:catalyst), solvent polarity, and temperature control to minimize side reactions like over-alkylation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer: Key methods include:

- NMR : H and C NMR to confirm the ethyl hydroxyl group and octanoylphenyl substitution patterns.

- IR Spectroscopy : Peaks at ~3400 cm (O-H stretch) and ~1680 cm (C=O stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns.

Q. What are the primary research applications of this compound in chemical biology?

Answer: It serves as:

Q. How is the octanol/water partition coefficient (log P) determined experimentally, and why is it relevant?

Answer: The shake-flask method is used: the compound is partitioned between octanol and water phases, followed by HPLC or UV-Vis quantification. log P predicts lipophilicity, which correlates with bioavailability and environmental persistence. For alkylphenols like this compound, log P values >3 indicate high bioaccumulation potential .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite). Toxicity data (e.g., LD50) from SDS sheets guide risk mitigation .

Advanced Research Questions

Q. How can aerobic and anaerobic biodegradation pathways of this compound be evaluated in environmental matrices?

Answer:

- Aerobic : Use OECD 301F respirometry to measure CO evolution in soil/water systems.

- Anaerobic : Employ serum bottle tests with methanogenic sludge, monitoring CH/CO production via GC.

Degradation half-lives (<60 days) suggest moderate persistence, but branched alkyl chains (e.g., octanoyl) may slow microbial breakdown .

Q. What methodological challenges arise in quantifying trace levels of this compound in environmental samples?

Answer: Challenges include:

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges and polymeric sorbents (e.g., Oasis HLB) to isolate the compound from water/sediment .

- Detection Limits : LC-MS/MS with ESI ionization improves sensitivity (LOD ~0.1 ng/L). Internal standards (e.g., deuterated analogs) correct recovery losses .

Q. How does the endocrine-disrupting potential of this compound compare to structurally related alkylphenols?

Answer: Structural analogs like 4-tert-octylphenol bind to estrogen receptors (ER-α/β) with IC values of 10–10 M. Competitive receptor binding assays (e.g., ER-CALUX) and transcriptional activation studies in vitro can assess agonistic/antagonistic activity. Branched alkyl chains may enhance receptor affinity compared to linear isomers .

Q. What computational tools predict the thermodynamic properties (e.g., vaporization enthalpy) of this compound?

Answer: Group contribution methods (e.g., Joback) and quantum mechanical calculations (DFT) estimate vaporization enthalpies. For phenol derivatives, the "centerpiece" approach, which fragments the molecule into functional groups, achieves <5% error compared to experimental data .

Q. How can biocatalytic routes improve the sustainability of this compound synthesis?

Answer: Enzymes like lipases (e.g., Candida antarctica) catalyze esterification or transesterification under mild conditions (30–50°C, solvent-free). For example, octanoic acid and 4-hydroxyphenylethanol can react with >90% yield in 24h. Immobilized enzymes enhance reusability (>10 cycles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.